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Compound of Interest

Compound Name: 7-Fluoroquinolin-4-ol

Cat. No.: B3420339 Get Quote

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic

Building Block

Introduction: In the landscape of medicinal chemistry and materials science, heterocyclic

compounds form the bedrock of innovation. Among these, the quinoline scaffold has

perennially captured the attention of researchers due to its prevalence in biologically active

molecules and functional materials. The strategic introduction of a fluorine atom onto this

scaffold can profoundly influence its physicochemical and biological properties, enhancing

metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical

overview of 7-Fluoroquinolin-4-ol (CAS No. 391-83-3), a fluorinated quinoline derivative with

significant potential as a versatile intermediate in drug discovery and chemical synthesis.

Core Molecular Identity and Physicochemical
Properties
7-Fluoroquinolin-4-ol, also known as 7-Fluoro-4-hydroxyquinoline, is a solid organic

compound. Its fundamental properties are summarized in the table below.
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Property Value Source

CAS Number 391-83-3 [1][2][3][4][5]

Molecular Formula C₉H₆FNO [1][4]

Molecular Weight 163.15 g/mol [1][4]

Appearance Solid (predicted)

Melting Point

Not experimentally determined

for the 7-fluoro isomer. For

comparison, the closely related

7-Chloroquinolin-4-ol has a

melting point of 276-279 °C.

Boiling Point

Not determined. High

decomposition temperature

expected.

Solubility

Expected to be sparingly

soluble in water and more

soluble in polar organic

solvents like DMSO and DMF.

Structural Elucidation and Tautomerism
A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between

the enol form (7-fluoroquinolin-4-ol) and the keto form (7-fluoro-1H-quinolin-4-one). While

often depicted as the hydroxyquinoline, the keto form is generally considered to be the

predominant tautomer in the solid state and in many solutions. This equilibrium is a critical

determinant of the molecule's reactivity and its interactions in biological systems. The position

of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Synthesis of 7-Fluoroquinolin-4-ol
The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several

named reactions providing reliable routes. The Gould-Jacobs and Conrad-Limpach reactions

are two of the most prominent methods applicable to the synthesis of 7-Fluoroquinolin-4-ol.
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The Gould-Jacobs Reaction
This method is a powerful tool for constructing the 4-hydroxyquinoline core from an

appropriately substituted aniline.[6][7] The reaction proceeds through the condensation of an

aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme:

Step 2: Thermal Cyclization Step 3: Hydrolysis & Decarboxylation3-Fluoroaniline

Anilinomethylenemalonate intermediate

+

Diethyl ethoxymethylenemalonate

Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
Cyclization

7-Fluoroquinolin-4-ol
Hydrolysis & Decarboxylation

Heat

Heat

1. Saponification (e.g., NaOH)
2. Acidification

Decarboxylation (Heat)

Click to download full resolution via product page

Caption: The Gould-Jacobs reaction pathway for synthesizing 7-Fluoroquinolin-4-ol.

Experimental Protocol (Hypothetical):
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Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step

typically involves mixing the reactants, sometimes in a solvent like ethanol, and heating to

facilitate the substitution of the ethoxy group by the aniline nitrogen.

Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high

temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce an

intramolecular cyclization.[8] This electrocyclic reaction forms the quinoline ring system,

yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding

carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording

the final product, 7-Fluoroquinolin-4-ol.[6]

The Conrad-Limpach Reaction
An alternative and historically significant route is the Conrad-Limpach synthesis, which involves

the condensation of an aniline with a β-ketoester.[9][10]

Reaction Scheme:

Step 2: Thermal Cyclization3-Fluoroaniline

Schiff base intermediate

+

Ethyl acetoacetate

4-Hydroxy-2-methyl-7-fluoroquinoline
Thermal Cyclization

High Temperature (~250 °C)

Click to download full resolution via product page

Caption: The Conrad-Limpach reaction for synthesizing a 4-hydroxyquinoline derivative.

Experimental Protocol (Hypothetical):
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Condensation: 3-Fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate,

to form a Schiff base intermediate. This step is often carried out at or slightly above room

temperature.

Thermal Cyclization: The intermediate is then heated to high temperatures, typically around

250 °C, to effect the cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline

product.[9][10] The use of a high-boiling, inert solvent can improve yields.[11]

Spectroscopic Characterization
While experimental spectra for 7-Fluoroquinolin-4-ol are not readily available in the public

domain, its spectral characteristics can be reliably predicted based on the analysis of closely

related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons. The fluorine atom at the 7-position will cause splitting of the signals for the neighboring

protons (H-6 and H-8) due to H-F coupling. The chemical shifts will be influenced by the

electronic environment of the quinoline ring system. The proton on the nitrogen atom in the

keto tautomer will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine

carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit

a large one-bond C-F coupling constant.[12] The carbons at the C-6 and C-8 positions will

show smaller two-bond C-F couplings. The carbonyl carbon (C-4) of the predominant keto

tautomer is expected to have a chemical shift in the range of 170-180 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. In its

predominant keto form, a strong absorption band corresponding to the C=O stretching vibration

of the quinolone carbonyl group would be expected in the region of 1620-1650 cm⁻¹.[13] A

broad absorption in the 3000-3400 cm⁻¹ region would be indicative of the N-H stretch. Aromatic

C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations

of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.[14] A characteristic C-F

stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS)
In mass spectrometry, 7-Fluoroquinolin-4-ol is expected to show a molecular ion peak (M⁺) at

an m/z value corresponding to its molecular weight (163.15). The fragmentation pattern would

likely involve the loss of small molecules such as CO and HCN, which is characteristic of

quinoline and quinolone structures. High-resolution mass spectrometry (HRMS) would be able

to confirm the elemental composition of the molecular ion.

Applications in Research and Drug Development
The 4-quinolone and 4-hydroxyquinoline scaffolds are privileged structures in medicinal

chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom

at the 7-position is a common strategy in the design of fluoroquinolone antibiotics, although 7-
Fluoroquinolin-4-ol itself is not an antibiotic. Its primary value lies in its role as a key

intermediate for the synthesis of more complex molecules with potential therapeutic

applications.

Precursor for Bioactive Molecules
7-Fluoroquinolin-4-ol can serve as a starting material for a variety of derivatives. The hydroxyl

group at the 4-position can be converted into a leaving group (e.g., a chloride), which can then

be displaced by various nucleophiles to introduce diverse side chains. This approach is

fundamental to the synthesis of many antimalarial drugs (like chloroquine, which has a 7-

chloroquinoline core) and kinase inhibitors for cancer therapy.

Role in Fluoroquinolone Synthesis
The broader class of fluoroquinolones, known for their antibacterial activity, often features a

fluorine atom at the 6-position and various substituents at the 7-position. While 7-
Fluoroquinolin-4-ol has the fluorine at a different position, the synthetic methodologies and

the understanding of structure-activity relationships (SAR) from the development of

fluoroquinolone antibiotics are highly relevant to the exploration of novel derivatives based on

this scaffold.
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Caption: A generalized workflow for the use of 7-Fluoroquinolin-4-ol in drug discovery.

Safety and Handling
As a chemical intermediate, 7-Fluoroquinolin-4-ol should be handled with appropriate safety

precautions in a laboratory setting. While specific toxicity data is not available, related

compounds can be irritants. Standard personal protective equipment, including safety glasses,

gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume
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hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS)

from the supplier.

Conclusion
7-Fluoroquinolin-4-ol is a valuable heterocyclic building block with significant potential for

applications in synthetic and medicinal chemistry. Its synthesis can be achieved through

established methods like the Gould-Jacobs and Conrad-Limpach reactions. The presence of

the fluorine atom and the reactive 4-hydroxy (or 4-keto) group makes it an attractive starting

point for the development of novel compounds with diverse biological activities. A thorough

understanding of its properties, including its tautomeric nature and spectroscopic

characteristics, is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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